L-(-)-Mannose-13C

Description

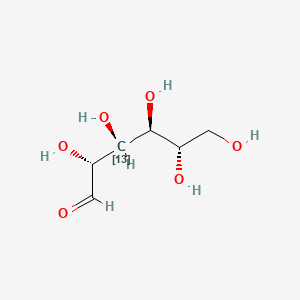

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxy(313C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1/i5+1 |

InChI Key |

GZCGUPFRVQAUEE-VKSHSUDTSA-N |

Isomeric SMILES |

C([C@@H]([C@@H]([13C@H]([C@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

L Mannose 13c As a Specific Isotopic Probe

Rational Design and Positional Labeling of L-(-)-Mannose-13C Isotopomers

Site-specific labeling involves the introduction of a ¹³C atom at a single, defined position within the L-mannose molecule. This "positional" or "site-specific" isotope analysis provides detailed information about molecular structure and metabolic pathways. wikipedia.org

A primary chemical method for achieving C1 labeling is a modified Kiliani-Fischer synthesis. This reaction can be used to prepare multigram quantities of [1-¹³C]-enriched mannose by reacting a five-carbon sugar (like L-arabinose) with a labeled cyanide (¹³CN). tandfonline.com While this method is well-documented for D-mannose, the principles apply to the synthesis of L-[1-¹³C]mannose from L-arabinose. The resulting L-[1-¹³C]mannose is commercially available and serves as a key starting material for more complex syntheses. isotope.commedchemexpress.comacs.org

Other specific positions can be labeled through multi-step chemical syntheses, often starting from a selectively labeled precursor. For example, the synthesis of a [6-¹³C]-isotopologue of a mannose-containing trisaccharide has been demonstrated, starting from a protected mannose derivative where the C6 position was specifically labeled. rsc.org Such strategies require careful planning of protecting group chemistry to ensure the ¹³C label is introduced at the desired location.

Table 1: Examples of Site-Specifically Labeled L-(-)-Mannose-¹³C and Related Derivatives

| Labeled Compound | Label Position | Typical Application | Source(s) |

| L-(-)-Mannose-¹³C-1 | C1 | Metabolic flux analysis, NMR studies | isotope.commedchemexpress.com |

| L-[6-¹³C]fucose | C6 | Conformational studies of glycoproteins | acs.org |

| Methyl α-D-[6-¹³C]mannopyranoside derivative | C6 | Synthesis of labeled oligosaccharides for MS analysis | rsc.org |

Uniform labeling involves the synthesis of L-mannose in which all six carbon atoms are the ¹³C isotope, denoted as L-[UL-¹³C₆]mannose. omicronbio.com This approach is particularly valuable for NMR studies of glycoproteins, as it enhances signal sensitivity and allows for the resolution of complex spectra. nih.govd-nb.info

The most common method for producing uniformly labeled carbohydrates is through biosynthesis. semanticscholar.org This typically involves cultivating microorganisms, such as genetically engineered yeast or bacteria, in a medium where the sole carbon source is uniformly labeled, for example, [U-¹³C₆]glucose. researchgate.net These organisms metabolize the labeled glucose and incorporate the ¹³C atoms into various biomolecules, including the building blocks for polysaccharides.

For instance, a method for producing uniformly ¹³C-labeled high-mannose-type oligosaccharides involves using a genetically engineered yeast strain. researchgate.netmdpi.comresearchgate.net By knocking out specific genes involved in N-glycan processing, these yeast cells can be made to produce glycoproteins that exclusively express certain mannose structures. When these cells are grown on [U-¹³C]glucose, the resulting mannose residues in the glycoproteins are uniformly labeled with ¹³C. researchgate.net The labeled oligosaccharides can then be harvested for study. A similar biosynthetic approach can be envisioned for the production of L-[UL-¹³C₆]mannose, potentially using specific bacterial strains that can synthesize L-rhamnose (6-deoxy-L-mannose), as L-rhamnose and L-mannose are structurally related. cymitquimica.comchemicalbook.com

Table 2: Comparison of Labeling Strategies for L-(-)-Mannose-¹³C

| Labeling Strategy | Description | Primary Advantage | Common Methodology |

| Site-Specific | A single carbon atom is replaced with ¹³C. | Allows for probing specific atomic positions and interactions. | Chemical synthesis (e.g., Kiliani-Fischer). tandfonline.com |

| Uniform | All carbon atoms in the molecule are replaced with ¹³C. | Maximizes NMR signal enhancement and is useful for complex structural analysis. | Biosynthesis using engineered microorganisms on a ¹³C-labeled carbon source. researchgate.net |

Synthetic Methodologies for this compound Derivatives

The synthesis of L-(-)-Mannose-¹³C and its derivatives can be achieved through both enzymatic and chemical routes. The choice of method depends on the desired labeling pattern, yield, and stereochemical purity.

Enzymatic synthesis offers high specificity and stereoselectivity under mild reaction conditions. Enzymes can be used to construct labeled sugars from simpler, labeled precursors. For example, a one-pot enzymatic method for ¹³C-labeling of sialic acid analogues has been developed that uses a series of enzymes, including an aldolase. researchgate.net

In the context of mannose, enzymes like mannose phosphate (B84403) isomerase (MPI) are key in the interconversion of fructose-6-phosphate (B1210287) and mannose-6-phosphate (B13060355). d-nb.infonih.gov While this is central to D-mannose metabolism, analogous enzymatic pathways could potentially be exploited for L-mannose synthesis. For instance, L-rhamnose isomerase has been shown to be capable of producing L-mannose from L-fructose. If [UL-¹³C₆]L-fructose were used as a substrate, this could provide an enzymatic route to L-[UL-¹³C₆]mannose.

Chemoenzymatic approaches combine the flexibility of chemical synthesis with the specificity of enzymes. A hybrid approach has been used to produce ¹³C-labeled oligosaccharides, where metabolic labeling in yeast is followed by in vitro enzymatic synthesis steps to build more complex structures. researchgate.net For example, a uniformly ¹³C-labeled high-mannose oligosaccharide produced in yeast can serve as an acceptor for an enzymatic glucosylation reaction using a labeled donor like UDP-[¹³C₆]glucose to create a more complex, selectively labeled glycan. researchgate.net

Chemical synthesis provides a versatile and powerful route to a wide range of specifically labeled L-(-)-Mannose-¹³C derivatives that may not be accessible through biological methods. These multi-step syntheses allow for precise control over the placement of the isotopic label and the stereochemistry of the final product.

The synthesis of complex, multiply ¹³C-labeled oligosaccharides containing mannose has been demonstrated, starting from simple, commercially available labeled monosaccharides like D-[1-¹³C]mannose and D-[1,2-¹³C₂]mannose. nih.govnih.gov These syntheses involve a series of protection, activation, and glycosylation steps to assemble the target molecule. For example, a protected [1-¹³C]mannose donor can be coupled with a suitable acceptor to form a disaccharide, a process that can be repeated to build larger oligosaccharides. nih.gov

A recent study detailed the synthesis of a 16-mer xylomannan containing L-mannose, demonstrating the feasibility of creating complex glycans with this rare sugar. oup.com The synthesis relied on an iterative glycosylation assembly process using protected disaccharide building blocks containing L-mannose. By starting with a ¹³C-labeled L-mannose building block, this strategy could be adapted to produce site-specifically labeled L-mannose-containing oligosaccharides.

Key reactions in these syntheses often involve the activation of a mannosyl donor (e.g., as a thioglycoside or trichloroacetimidate) with a promoter (e.g., N-iodosuccinimide/silver triflate) to react with a protected acceptor, forming a stereospecific glycosidic bond. nih.govrsc.org The careful selection of protecting groups is crucial to ensure that only the desired hydroxyl groups react, preserving stereochemistry and allowing for further modifications.

Advanced Analytical Techniques for L Mannose 13c Tracer Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C-Labeled Metabolites

NMR spectroscopy is exceptionally sensitive to the nuclear magnetic properties of isotopes. The presence of ¹³C in L-(-)-Mannose allows for a suite of advanced NMR experiments that can elucidate the journey of the mannose molecule through various biochemical pathways.

One-Dimensional (1D) ¹³C NMR for Total Enrichment and Positional Information

One-dimensional ¹³C NMR spectroscopy is a fundamental technique for determining the extent and location of ¹³C labeling in L-(-)-Mannose and its metabolic products. By analyzing the ¹³C NMR spectrum, researchers can quantify the percentage of ¹³C enrichment at each carbon position within the molecule. This information is crucial for understanding the efficiency of the labeling process and for interpreting data from more complex NMR experiments. The chemical shift of each carbon atom provides initial positional information, which is further refined by analyzing the coupling patterns (¹JCC, ²JCC, etc.) that arise between adjacent ¹³C nuclei in highly enriched samples. These coupling constants can help in assigning specific resonances to their corresponding carbon atoms in the mannose backbone.

Two-Dimensional (2D) ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, are indispensable for analyzing complex mixtures containing L-(-)-Mannose-¹³C and its derivatives. nih.gov The HSQC experiment correlates the chemical shifts of protons directly attached to ¹³C atoms, providing a detailed fingerprint of the molecule. nih.gov

Carbohydrate NMR spectra are often crowded due to the similarity in the chemical environments of many protons and carbons. researchgate.net The HSQC experiment significantly enhances spectral resolution by spreading the signals over two dimensions. researchgate.netusda.gov This allows for the clear differentiation of individual sugar residues and even specific anomeric forms (α and β) of L-(-)-Mannose-¹³C. nih.gov The increased dispersion is critical for accurately identifying and quantifying mannose-containing metabolites in complex biological samples. nih.govnih.gov

HSQC spectroscopy is a powerful tool for the structural elucidation of novel metabolites derived from L-(-)-Mannose-¹³C. By identifying the ¹H-¹³C correlations, researchers can piece together the carbon framework of a molecule. This technique is particularly useful for characterizing modifications to the mannose ring, such as the addition of other chemical groups or its incorporation into larger oligosaccharides. The unique pattern of cross-peaks in the HSQC spectrum serves as a structural signature for each derivative.

A representative table of expected ¹H and ¹³C chemical shifts for L-(-)-Mannose-¹³C in an aqueous solution is provided below. These values can vary slightly depending on experimental conditions.

| Carbon Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (α) | 5.18 | 94.5 |

| C1 (β) | 4.88 | 94.7 |

| C2 | 4.05 | 71.2 |

| C3 | 3.86 | 72.5 |

| C4 | 3.75 | 67.8 |

| C5 | 3.80 | 74.3 |

| C6 | 3.78, 3.89 | 61.9 |

Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) for Carbon Connectivity Analysis

To establish the complete bonding network within L-(-)-Mannose-¹³C derivatives, HMBC and COSY experiments are employed. The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, providing long-range connectivity information. sdsu.edu This is crucial for linking different spin systems that are not directly connected, for instance, in determining the linkage points in oligosaccharides containing L-(-)-Mannose-¹³C. researchgate.net

The COSY experiment, on the other hand, identifies protons that are coupled to each other, typically through three bonds (³JHH). This helps to establish the proton sequence within a spin system, which, when combined with HSQC and HMBC data, allows for the complete assignment of the proton and carbon skeletons of mannose-derived metabolites.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) for Conformational Studies

The three-dimensional structure of L-(-)-Mannose-¹³C and its derivatives in solution is critical to their biological function. NOESY and ROESY are NMR experiments that provide information about the spatial proximity of protons. columbia.edu The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, regardless of whether they are connected through chemical bonds. columbia.edu The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a very sensitive measure of internuclear distances. columbia.edu

The following table summarizes the primary applications of these advanced NMR techniques in the study of L-(-)-Mannose-¹³C.

| NMR Experiment | Primary Information Obtained | Application in L-(-)-Mannose-¹³C Studies |

| 1D ¹³C NMR | Total and positional ¹³C enrichment | Quantifying the incorporation of the ¹³C label. |

| 2D ¹H-¹³C HSQC | Direct one-bond ¹H-¹³C correlations | Resolving complex spectra and initial structural characterization of derivatives. nih.govnih.govucsb.edu |

| 2D HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Determining connectivity between different parts of a molecule, such as glycosidic linkages. researchgate.netnih.govscience.gov |

| 2D COSY | Through-bond ¹H-¹H correlations (typically 3 bonds) | Establishing the sequence of protons within a spin system. researchgate.net |

| 2D NOESY/ROESY | Through-space ¹H-¹H correlations | Determining the three-dimensional conformation and folding of mannose-containing molecules. columbia.edunih.govnih.govresearchgate.net |

Investigating Glycosidic Linkage Conformations

The incorporation of ¹³C into L-(-)-Mannose provides a powerful tool for elucidating the three-dimensional structures of oligosaccharides and glycoconjugates through Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C chemical shifts of mannose-containing glycans are highly sensitive to short-range effects, including glycosylation and substitution patterns. nih.gov This sensitivity allows researchers to probe the torsion angles (φ and ψ) that define the orientation of sugar residues around the glycosidic linkage.

Long-range ¹³C-¹H and ¹³C-¹³C coupling constants across the glycosidic bond are particularly informative. For instance, in a study of α-linked mannopyranose disaccharides, a doubly ¹³C-isotope labeled analog, α-D-[1,2-¹³C₂]Manp-(1→4)-α-D-Manp-OMe, was synthesized to facilitate conformational analysis based on ¹³C,¹³C coupling constants interpreted through Karplus-type relationships. nih.gov These experimentally determined coupling constants, in conjunction with data from Nuclear Overhauser Effect (NOE) experiments, provide critical distance restraints for building and validating molecular models.

In more complex systems, such as high-mannose type oligosaccharides, uniform ¹³C labeling has enabled detailed conformational analyses that would otherwise be hampered by poor spectral resolution. mdpi.com High-field NMR studies on ¹³C-labeled Man₉GlcNAc₂ (M9) and its processing intermediate Man₈GlcNAc₂ (M8) revealed long-range NOE connectivities indicating interactions between the outer branches and the inner core of the oligosaccharide. mdpi.com These "foldback" conformations were found to be more pronounced upon the removal of a terminal mannose residue, suggesting that such conformational dynamics are significant for interactions with lectins and glycan-processing enzymes. mdpi.com

The table below summarizes key NMR parameters used in the conformational analysis of glycosidic linkages in ¹³C-labeled mannose-containing structures.

| NMR Parameter | Information Provided | Example Application |

| ¹³C Chemical Shifts | Sensitive to local electronic environment, glycosylation pattern. nih.gov | Identifying linkage positions and anomeric configurations in manno-oligosaccharides. nih.gov |

| ³J(C,H) Coupling Constants | Relate to the dihedral angle across the glycosidic bond (Karplus relationship). | Determining the ψ torsion angle in α-L-Rhap-(1→2)-α-L-Rhap-OMe. researchgate.net |

| ³J(C,C) Coupling Constants | Provide information on the φ and ψ torsion angles. nih.gov | Conformational analysis of doubly ¹³C-labeled mannobiose. nih.gov |

| ¹H-¹H NOE | Provides through-space distance information between protons across the glycosidic linkage. mdpi.com | Detecting "foldback" conformations in high-mannose oligosaccharides. mdpi.com |

Analysis of Sugar Pucker Dynamics

The pyranose ring of mannose is not static but exists in a dynamic equilibrium of different conformations, primarily chair and boat/skew-boat forms. Isotopic labeling with ¹³C allows for a detailed investigation of these dynamics using NMR spectroscopy. The incorporation of ¹³C-labeled mannose into glycoproteins has enabled the characterization of the conformational landscape of the sugar puckers. nih.gov

A study on the C-mannosylated UNC-5 thrombospondin repeat, incorporating ¹³C-labeled mannose, revealed that the sugar ring interconverts between the canonical ¹C₄ chair state and a B₀,₃ / ¹S₃ boat/skew-boat conformation. nih.gov This flexibility is believed to be crucial for the proper folding and stabilization of the protein. nih.gov The ability to selectively label specific glycans within a large glycoprotein (B1211001) provides a window into the dynamic nature of these sugar moieties, which is often obscured in unlabeled molecules. nih.gov

The analysis of scalar couplings, particularly ³J(H,H) and ³J(C,H) values, provides quantitative information about the ring geometry. These values are averaged over the different pucker conformations present in the equilibrium. By comparing experimental J-couplings with theoretical values for different canonical forms, researchers can estimate the relative populations of each conformation. The use of ¹³C enrichment enhances the sensitivity and resolution of these measurements, facilitating more accurate dynamic analyses.

Key conformational states of the mannose pyranose ring are summarized in the table below.

| Conformation | Description | Relevance |

| ⁴C₁ Chair | The standard, lowest energy chair conformation for D-mannose. | Predominant conformation in solution. |

| ¹C₄ Chair | An alternative, higher-energy chair conformation. | Can be populated in certain environments, such as within protein binding sites. nih.gov |

| Boat/Skew-Boat (e.g., B₀,₃, ¹S₃) | Higher energy, more flexible conformations. | Observed in dynamic equilibrium with chair forms, potentially important for biological recognition and protein folding. nih.gov |

Solid-State NMR Applications for Insoluble or Complex L-(-)-Mannose-13C-Containing Structures

Solid-state NMR (ssNMR) spectroscopy is an indispensable technique for the structural elucidation of insoluble or non-crystalline biomaterials that are intractable by solution NMR or X-ray crystallography. nih.gov The use of ¹³C-labeled L-mannose is particularly advantageous in ssNMR studies of complex carbohydrates like polysaccharides, fungal cell walls, and glycoproteins, where spectral resolution is a major challenge. nsf.gov

Cross-Polarization Magic-Angle Spinning (CP/MAS) is a standard ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions to provide high-resolution spectra of solid samples. Studies on mannan (B1593421) polymorphs, which are polymers of β-(1→4)-linked mannose, using ¹³C CP/MAS NMR have successfully distinguished between different crystalline forms (mannan I and mannan II) based on their distinct chemical shifts. researchgate.net The observed chemical shifts in the solid state are highly sensitive to the local conformation, including glycosidic torsion angles and the conformation of the exocyclic CH₂OH group. researchgate.net

For highly complex and heterogeneous systems, multidimensional ssNMR techniques are employed. Two- and three-dimensional ¹³C-¹³C correlation experiments can resolve signals from different carbohydrate components within intact biomaterials, such as plant or fungal cell walls. nsf.govnih.gov These experiments rely on through-bond scalar couplings or through-space dipolar couplings to establish connectivities between carbon atoms, allowing for the de novo assignment of resonances and the determination of polysaccharide structures and their interactions within the complex matrix. nsf.gov The enhanced resolution offered by 3D ssNMR experiments on uniformly ¹³C-labeled samples is crucial for untangling the overlapping signals in spectra of carbohydrate-rich biomaterials. nsf.gov

| ssNMR Technique | Principle | Application for ¹³C-Mannose Structures |

| ¹³C CP/MAS | Signal enhancement of ¹³C via polarization transfer from ¹H; high-resolution spectra from rapid sample spinning at the "magic angle." | Distinguishing polymorphs of mannan; correlating ¹³C chemical shifts with glycosidic torsion angles. researchgate.net |

| 2D ¹³C-¹³C Correlation (e.g., DARR, PDSD) | Correlates ¹³C nuclei that are close in space through dipolar couplings. | Determining the packing and interaction of mannose-containing polysaccharides in plant cell walls. nih.gov |

| 3D ¹³C-¹³C-¹³C Correlation | Extends correlation into a third dimension for enhanced spectral resolution. | Resolving signals of individual carbohydrate components (e.g., mannan, chitin, glucan) in intact fungal cell walls. nsf.gov |

Mass Spectrometry (MS)-Based Metabolomics for ¹³C Isotopologue Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for metabolic flux analysis (MFA) using ¹³C-labeled substrates. nih.govcreative-proteomics.com For the analysis of carbohydrates like L-mannose and its metabolites, which are non-volatile, a derivatization step is required to increase their volatility for GC separation. restek.com Common derivatization methods include silylation, such as with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or a two-step oximation followed by silylation. restek.comspringernature.com

Once derivatized, the ¹³C-labeled metabolites are separated by the gas chromatograph and detected by the mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the quantification of different isotopologues (molecules that differ only in their isotopic composition). By analyzing the mass spectra of specific fragments of the derivatized mannose or its downstream metabolites, researchers can determine the extent and position of ¹³C incorporation. nih.gov This information is crucial for calculating the relative activities, or fluxes, of metabolic pathways. researchgate.net For example, GC-MS analysis of ¹³C labeling in sugars derived from ¹³C-glucose has been used to define fluxes around hexose (B10828440) and pentose (B10789219) phosphate (B84403) pools. nih.gov

| Derivatization Method | Description | Advantages/Disadvantages |

| Silylation (e.g., using BSTFA, MSTFA) | Replaces active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. springernature.com | Advantage: Relatively simple, single-step reaction. Disadvantage: Can produce multiple anomeric derivative peaks for a single sugar, complicating chromatography. restek.com |

| Oximation followed by Silylation | A two-step process where the carbonyl group is first converted to an oxime, followed by silylation of hydroxyl groups. restek.com | Advantage: "Locks" the sugar in its open-chain form, preventing the formation of multiple anomeric peaks. restek.comDisadvantage: More complex, two-step procedure. |

| Alditol Acetylation | A two-step reduction and acetylation process. | Advantage: Produces a single derivative peak. Disadvantage: The initial reduction of the carbonyl group results in a loss of stereochemical information at C1 (for aldoses) or C2 (for ketoses). restek.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar, non-volatile metabolites like sugar phosphates, which are central intermediates in mannose metabolism. Unlike GC-MS, LC-MS often does not require derivatization, allowing for the direct analysis of these polar compounds in their native state. researchgate.net Hydrophilic Interaction Chromatography (HILIC) is a commonly used LC separation mode for polar metabolites, providing good retention and separation of sugars and sugar phosphates. mdpi.com

In ¹³C tracer studies, LC-MS is used to track the incorporation of the ¹³C label from this compound into various downstream polar metabolites. By coupling the LC system to a mass spectrometer, researchers can measure the mass isotopologue distributions for each metabolite. For instance, an LC-MS/MS method was developed for the quantification of D-mannose in human serum using a stable isotope-labeled D-mannose-¹³C₆ as an internal standard, demonstrating the technique's specificity and reproducibility for clinical applications. nih.gov HILIC-based methods have been systematically compared for their ability to quantify ¹³C-labeled central carbon and anabolic pathway intermediates, showcasing the utility of this approach for dynamic flux analyses. mdpi.com

High-Resolution Mass Spectrometry for Accurate Mass Isotopomer Distributions (MIDs)

High-resolution mass spectrometry (HRMS), often performed on Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements, which is critical for ¹³C-based metabolic flux analysis. springernature.com The high resolving power allows for the unambiguous determination of elemental formulas and the clear separation of mass isotopologue peaks from potential isobaric interferences. mdpi.com This is essential for obtaining accurate mass isotopomer distributions (MIDs), which detail the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for a given metabolite. cortecnet.com

The accuracy of HRMS is particularly vital when dealing with complex biological matrices where numerous metabolites may have similar nominal masses. For example, QTOF (Quadrupole Time-of-Flight) HRMS ensures the determination of the full isotopologue space in complex extracts without mass interferences, which can be a limitation of lower-resolution instruments like triple quadrupoles (QQQ). mdpi.com This accurate MID data serves as the primary input for computational models that calculate intracellular metabolic fluxes, providing a detailed, quantitative picture of cellular metabolism. nih.govresearchgate.net The implementation of advanced techniques like data-dependent isotopologue fragmentation on HRMS platforms can further enhance the information content by providing positional isotopomer data within a single analytical run. nih.gov

Spatial Metabolomics via 13C-Mass Spectrometry Imaging (13C-MSI) for Tissue-Level Metabolic Heterogeneity

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules within a tissue section. When coupled with stable isotope tracers like this compound, it becomes a potent tool for mapping metabolic activity and heterogeneity at the tissue level. This approach, known as 13C-Mass Spectrometry Imaging (13C-MSI), allows researchers to observe where and to what extent the 13C-labeled mannose is incorporated into various downstream metabolites directly within the morphological context of the tissue.

The core principle of 13C-MSI involves administering the this compound tracer, allowing time for metabolic processing, and then analyzing thin tissue sections using MSI. The mass spectrometer scans the tissue surface, generating a mass spectrum for each pixel. By tracking the mass shifts corresponding to the incorporation of 13C atoms, it is possible to create ion density maps for both the unlabeled (12C) and labeled (13C) versions of mannose and its metabolic products. This reveals spatial variations in mannose uptake and metabolism.

Recent advancements in MSI technology have enabled near-single-cell resolution (approximately 10–50 μm), providing a detailed view of metabolic differences between distinct cell populations within a complex tissue. chinesechemsoc.org For example, in cancer research, 13C-MSI can uncover metabolic reprogramming in different tumor microenvironments. nih.gov A study on glioma models using 13C-glucose demonstrated significant spatial heterogeneity in fatty acid synthesis between the tumor and surrounding brain tissue, highlighting how this technique can reveal metabolic adaptations. nih.govnih.gov While not specific to L-Mannose, this exemplifies the potential of 13C-MSI to elucidate the spatial dynamics of nutrient utilization.

Key research findings and applications relevant to this compound tracer studies include:

Mapping Glycosylation Pathways: L-Mannose is a crucial precursor for the synthesis of nucleotide sugars used in glycosylation. 13C-MSI could potentially map the spatial distribution of 13C-labeled glycoproteins and glycolipids, revealing regions with high glycosylation activity.

Investigating Metabolic Heterogeneity in Disease: Many diseases, including cancer and neurological disorders, exhibit distinct metabolic phenotypes in different tissue regions. 13C-MSI with this compound could probe mannose metabolism in these heterogeneous environments, offering insights into disease mechanisms.

Understanding Nutrient Uptake and Utilization: The technique can visualize how different cell types within a tissue take up and metabolize mannose, providing a clearer picture of metabolic cooperation or competition. nih.gov

The data generated from 13C-MSI experiments are complex, requiring specialized software to process the large datasets and align the metabolic information with histological images. nih.gov This integration allows for the correlation of metabolic activity with specific cellular structures, providing a comprehensive understanding of tissue-level metabolism.

Computational Tools and Software for Isotopic Data Processing

The analysis of data from this compound tracer studies requires sophisticated computational tools to translate raw mass spectrometry or NMR data into meaningful biological information. These tools are essential for correcting for natural isotope abundances and for modeling metabolic fluxes.

Mass Correction for Natural Isotope Abundance

When conducting stable isotope tracer experiments, it is crucial to differentiate between the isotopes introduced experimentally (e.g., from this compound) and those that occur naturally. nih.gov Elements such as carbon, hydrogen, nitrogen, and oxygen have naturally occurring stable isotopes (e.g., 13C, 2H, 15N, 17O, 18O). nih.govfau.de These natural isotopes contribute to the mass isotopomer distribution (MID) of a metabolite, which can confound the interpretation of labeling patterns from the tracer. nih.gov

Natural abundance correction is a computational process that removes the contribution of naturally occurring isotopes from the measured MIDs, thereby isolating the signal from the 13C tracer. nih.gov This correction is critical for accurately quantifying the incorporation of the tracer into downstream metabolites. nih.gov

The correction process typically involves the use of algorithms that employ matrix-based calculations. chemrxiv.org These algorithms require the elemental formula of the metabolite being analyzed to calculate the expected MID from natural abundance. nih.gov This calculated natural abundance MID is then used to deconvolve the measured MID, yielding the true enrichment from the isotopic tracer. nih.gov Several software tools, such as AccuCor, IsoCor, and IsoCorrectoR, have been developed to automate this process. nih.govbioconductor.orgresearchgate.net

The table below illustrates the natural abundance of key stable isotopes relevant to metabolomics.

| Element | Isotope | Natural Abundance (%) |

| Carbon | 12C | ~98.9% |

| 13C | ~1.1% | |

| Hydrogen | 1H | ~99.98% |

| 2H (D) | ~0.015% | |

| Nitrogen | 14N | ~99.63% |

| 15N | ~0.37% | |

| Oxygen | 16O | ~99.76% |

| 17O | ~0.04% | |

| 18O | ~0.20% |

Data sourced from publicly available isotope information.

Failure to correct for natural isotope abundance can lead to significant errors in the calculation of metabolic fluxes and pathway activities.

Metabolic Flux Analysis Mfa Utilizing L Mannose 13c

Theoretical Underpinnings of 13C-MFA for Quantifying Intracellular Reaction Rates

13C-MFA is a model-based approach that quantifies the rates of metabolic reactions within a cell. researchgate.netsci-hub.se The fundamental principle lies in tracing the path of carbon atoms from a labeled substrate, such as L-(-)-Mannose-13C, as they are distributed throughout the metabolic network. creative-proteomics.commedchemexpress.com By measuring the isotopic labeling patterns in downstream metabolites, researchers can infer the fluxes through the interconnected pathways of cellular metabolism. cortecnet.com

The core of 13C-MFA involves several key components:

Isotope Labeling Experiments: Cells are cultured in a medium containing a substrate with a specific 13C labeling pattern. sci-hub.se

Isotopomer Analysis: The distribution of 13C isotopes in intracellular metabolites, particularly proteinogenic amino acids and other central intermediates, is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net

Metabolic Network Model: A stoichiometric model of the organism's central carbon metabolism is constructed, detailing the biochemical reactions and the atom transitions for each reaction. frontiersin.org

Flux Estimation: Computational algorithms are used to estimate the intracellular fluxes that best explain the experimentally measured labeling patterns and extracellular metabolite exchange rates. nih.gov This is typically achieved by minimizing the difference between the measured and model-predicted labeling distributions. scribd.com

The power of 13C-MFA lies in its ability to provide highly accurate and precise flux measurements, offering insights that cannot be obtained from other 'omics' technologies. sci-hub.se It allows for the elucidation of the relative contributions of different pathways and the identification of metabolic bottlenecks or rerouting in response to genetic or environmental perturbations. vanderbilt.edu

Experimental Design Considerations for 13C-MFA with this compound Substrates

The success of a 13C-MFA experiment hinges on a well-designed experimental setup. When using this compound as a tracer, several factors must be carefully considered to ensure the acquisition of high-quality data that can be used to accurately resolve metabolic fluxes.

Selection of Labeled Substrate Isotopologues and Mixtures

The choice of the specific 13C-labeled isotopologue of L-mannose is a critical decision that directly impacts the precision of the resulting flux estimates. nih.gov Different labeling patterns on the mannose molecule will provide different information about the metabolic network. For instance, using [1-¹³C]L-mannose might be particularly useful for probing the initial steps of mannose catabolism, while uniformly labeled [U-¹³C]L-mannose can provide a more global view of carbon distribution.

In many cases, using a single isotopologue may not be sufficient to resolve all fluxes of interest with high confidence. A powerful strategy to overcome this is the use of parallel labeling experiments, where separate cultures are grown with different isotopologues of the substrate. sci-hub.senih.gov For example, one experiment could use [1-¹³C]L-mannose while a parallel experiment uses unlabeled mannose. biorxiv.org The combined data from these experiments can significantly improve the accuracy and resolution of the flux map. frontiersin.org The selection of the optimal mixture of isotopologues can be guided by computational experimental design tools that simulate the expected labeling patterns for different flux distributions. vanderbilt.eduoup.com

Achieving Isotopic and Metabolic Steady State in Experimental Systems

A fundamental assumption in many 13C-MFA studies is that the system is at both metabolic and isotopic steady state. researchgate.netnih.gov

Metabolic steady state implies that the concentrations of intracellular metabolites and the rates of metabolic reactions are constant over time. This is typically achieved in continuous or fed-batch cultures where growth conditions are carefully controlled. nih.govmdpi.com

Isotopic steady state is reached when the isotopic labeling pattern of intracellular metabolites no longer changes over time. sci-hub.se The time required to reach isotopic steady state depends on the organism's growth rate and the turnover rates of the metabolite pools. sci-hub.se For fast-growing microorganisms, this might be on the order of minutes to hours for central metabolites, while for slower-growing mammalian cells or for macromolecules like proteins, it can take significantly longer. sci-hub.senih.gov

To verify that isotopic steady state has been achieved, it is crucial to collect samples at multiple time points after the introduction of the labeled substrate and confirm that the labeling patterns are stable. nih.gov

Sampling Strategies and Quenching Methodologies

The collection of samples for 13C-MFA requires rapid and effective methods to halt metabolic activity and preserve the in vivo labeling state of metabolites. This process, known as quenching, is critical to prevent alterations in metabolite concentrations and labeling patterns during sample processing. oup.com

Common quenching methods involve rapidly exposing the cells to a cold solvent, such as methanol (B129727) or a methanol-water mixture, at temperatures well below 0°C. oup.com The choice of quenching solvent and temperature must be optimized to ensure that cell membranes are not compromised, which could lead to the leakage of intracellular metabolites.

Following quenching, metabolites are extracted from the cells. The extraction protocol must be efficient and unbiased to ensure that a representative sample of the intracellular metabolome is collected for analysis. vanderbilt.edu

Reconstruction of Metabolic Networks and Flux Estimation Models

The accuracy of 13C-MFA is heavily dependent on the quality of the underlying metabolic network model. sci-hub.se This model is a mathematical representation of the cell's metabolic capabilities, including all relevant biochemical reactions and their stoichiometry. nih.govbhsai.org

The process of reconstructing a metabolic network typically begins with the organism's annotated genome, from which a draft network is generated. nih.govembopress.org This draft is then manually curated and refined using information from biochemical databases and the scientific literature to ensure its accuracy and completeness. embopress.org For less-studied organisms, where genomic information may be incomplete, transcriptomic data can be used to help build the metabolic model. frontiersin.org

Once the network is established, a mathematical model is formulated to simulate the flow of carbon isotopes through the network for a given set of fluxes. This model, along with the experimentally determined labeling data and extracellular rates, is then used in an optimization procedure to estimate the intracellular flux distribution. frontiersin.orggithub.io Various software packages, such as WUFlux, are available to facilitate these complex calculations. github.io

Stoichiometric Model Construction

The foundation of any ¹³C-MFA study is a comprehensive stoichiometric model of the cell's metabolic network. osti.govresearchgate.net This model serves as a mathematical representation of the biochemical reactions occurring within the cell, defining the connectivity between metabolites. osti.gov The construction process begins with compiling a list of all relevant metabolic reactions, their substrates, products, and stoichiometry, often sourced from genome annotations and biochemical databases like KEGG or MetaCyc. oup.comosti.gov

When utilizing L-(-)-Mannose-¹³C as a tracer, the model must accurately represent the specific pathways involved in mannose metabolism. Mannose enters the central carbon metabolism after being phosphorylated by hexokinase to form mannose-6-phosphate (B13060355). wikipedia.orgnih.gov This intermediate is then converted by the enzyme phosphomannose isomerase into fructose-6-phosphate (B1210287), which is a key intermediate in the glycolytic pathway. wikipedia.orgnih.gov Therefore, the stoichiometric model must include these entry point reactions in addition to the core pathways being investigated, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.

A critical component of the model for ¹³C-MFA is the inclusion of atom mapping models (AMMs). osti.govresearchgate.net These maps describe the specific transitions of each carbon atom from the substrates to the products for every reaction in the network. osti.gov It is the difference in these carbon transitions among alternative pathways that results in distinct labeling patterns in metabolic intermediates, which allows for the resolution of fluxes. osti.gov The complete model integrates the reaction stoichiometry, biomass composition (to account for growth), and carbon atom transitions. mdpi.com

Table 1: Example of Key Reactions in a Stoichiometric Model for L-(-)-Mannose Metabolism

| Reaction ID | Reaction Name | Equation | Pathway |

|---|---|---|---|

| MAN_tx | Mannose Transport | Mannose (ext) → Mannose (int) | Mannose Uptake |

| HEX1 | Hexokinase | Mannose + ATP → Mannose-6-P + ADP | Mannose Metabolism |

| PMI | Phosphomannose Isomerase | Mannose-6-P ↔ Fructose-6-P | Glycolysis Entry |

| PFK | Phosphofructokinase | Fructose-6-P + ATP → Fructose-1,6-BP + ADP | Glycolysis |

| G6PDH | Glucose-6-Phosphate Dehydrogenase | Glucose-6-P + NADP⁺ → 6-P-Glucono-δ-lactone + NADPH | Pentose Phosphate Pathway |

This table provides a simplified representation of reactions that would be included in a stoichiometric model. A complete model would contain numerous additional reactions. mdpi.com

Optimization Algorithms for Flux Determination

Once a stoichiometric model is established and the mass isotopomer distributions (MIDs) from metabolites are experimentally measured, the next step is to estimate the intracellular fluxes. nih.gov Since fluxes cannot be measured directly, they are inferred by finding a set of flux values that best explains the measured labeling data. oup.com This is formulated as a nonlinear least-squares regression problem, where the objective is to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model for a given flux distribution. osti.govnih.gov

Two primary categories of algorithms are employed to solve this optimization problem:

Gradient-Based Local Optimization: These algorithms, such as the Levenberg-Marquardt method, use the gradient of the objective function to iteratively find a local minimum. nih.govoup.com They can be computationally efficient but may get stuck in local optima, potentially missing the true global minimum that represents the best flux fit. psu.edu

Stochastic Global Optimization: To overcome the limitations of local optimizers, global algorithms like simulated annealing or genetic/evolutionary algorithms are often used. nih.govoup.com These methods explore a much wider range of the possible flux solution space and are less likely to be trapped in local minima. nih.gov Evolutionary algorithms, for example, work with a population of potential flux solutions that evolve over generations to find the optimal fit. oup.com

Hybrid approaches that combine a global search with a subsequent local optimization to refine the solution are also common. nih.gov The choice of algorithm can impact the speed and reliability of the flux calculation. Regardless of the specific tracer used, such as L-(-)-Mannose-¹³C, the fundamental task of the algorithm remains the same: to find the flux map that most accurately reproduces the observed isotopic labeling patterns. psu.edu

Table 2: Comparison of Common Optimization Algorithms in ¹³C-MFA

| Algorithm Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Local Gradient-Based | Levenberg-Marquardt, Sequential Quadratic Programming | Computationally fast; efficient for refining solutions. | Can converge to local minima; sensitive to initial values. nih.govpsu.edu |

| Global Stochastic | Simulated Annealing, Genetic/Evolutionary Algorithms | More likely to find the global optimum; less dependent on initial values. nih.gov | Computationally intensive; can require longer to converge. nih.gov |

| Hybrid | Global search followed by local refinement | Combines the broad search of global methods with the speed of local methods for high accuracy. nih.gov | Can be more complex to implement. |

Statistical Validation and Confidence Interval Calculation for Fluxes

After an optimal flux distribution is determined, it is crucial to assess its statistical significance and precision. sci-hub.se This validation step ensures the reliability of the obtained results and provides a measure of how well the model describes the experimental data. nih.gov

The first step is a goodness-of-fit test, typically a chi-squared (χ²) test, which evaluates the minimized sum of squared residuals between the measured and model-predicted labeling data. vanderbilt.edunih.gov This test determines if the model provides a statistically acceptable fit to the measurements. vanderbilt.edu If the fit is poor, it may indicate inconsistencies in the experimental data or, more commonly, errors or missing reactions in the proposed metabolic network model. nih.govnih.gov

Once the model's fit is validated, the next step is to calculate confidence intervals for each of the estimated fluxes. nih.gov These intervals provide a range within which the true flux value is expected to lie with a certain probability (e.g., 95%) and are a critical measure of the flux's precision. nih.govsci-hub.se A narrow confidence interval indicates a well-determined flux, while a wide interval suggests that the flux is not well-resolved by the available labeling data. plos.org Methods for calculating these intervals must account for the nonlinear nature of the isotopomer model. nih.gov Techniques such as parameter continuation or Monte Carlo simulations are used to accurately map the confidence regions. oup.comnih.gov

The use of a specific tracer like L-(-)-Mannose-¹³C will influence which fluxes are determined with high precision. The labeling patterns generated by mannose metabolism might provide better resolution for pathways directly downstream of fructose-6-phosphate, such as upper glycolysis and the pentose phosphate pathway, compared to tracers that enter the central metabolism at a different point. cortecnet.com

Table 3: Illustrative Example of Metabolic Flux Results with 95% Confidence Intervals

| Flux ID | Description | Best-Fit Value (relative units) | 95% Confidence Interval |

|---|---|---|---|

| V_HEX1 | Mannose Phosphorylation | 100.0 | (98.5, 101.5) |

| V_PGI | Glucose-6-P Isomerase | 45.2 | (42.1, 48.3) |

| V_G6PDH | PPP Entry Point | 15.8 | (14.9, 16.7) |

| V_CS | TCA Cycle Entry | 30.5 | (28.0, 33.1) |

Note: The values presented are hypothetical and serve to illustrate how flux analysis results are typically reported. The precision of each flux is indicated by the width of its confidence interval. nih.govplos.org

Table 4: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | |

| Adenosine triphosphate | ATP |

| Adenosine diphosphate | ADP |

| Nicotinamide adenine (B156593) dinucleotide phosphate (oxidized) | NADP⁺ |

| Nicotinamide adenine dinucleotide phosphate (reduced) | NADPH |

| Mannose-6-phosphate | Mannose-6-P |

| Fructose-6-phosphate | Fructose-6-P |

| Fructose-1,6-bisphosphate | Fructose-1,6-BP |

| Glucose-6-phosphate | Glucose-6-P |

| 6-phospho-D-glucono-1,5-lactone | 6-P-Glucono-δ-lactone |

| Acetyl coenzyme A | Acetyl-CoA |

| Oxaloacetate | |

| Citrate (B86180) | |

| Coenzyme A | CoA |

| Carbon Dioxide | CO₂ |

| Glutamine | |

| Glucose | |

| Pyruvate (B1213749) | |

| Lactate | |

| Succinate | |

| Fumarate | |

| Malate (B86768) |

Tracing L Mannose 13c Through Key Biochemical Pathways

Investigation of Glycosylation Pathways and Glycoconjugate Biosynthesis

The use of L-(-)-Mannose-13C has been instrumental in dissecting the complex network of glycosylation pathways. This stable isotope labeling approach allows for the precise tracking of mannose incorporation into glycoproteins and other glycoconjugates, offering a quantitative view of their biosynthesis.

Elucidation of N-linked Glycosylation Branching and Processing using ¹³C-Mannose

N-linked glycosylation is a fundamental post-translational modification where a pre-assembled oligosaccharide is attached to an asparagine residue of a nascent polypeptide chain. wikipedia.org Mannose is a dominant monosaccharide in this process. wikipedia.org The initial precursor, Glc₃Man₉GlcNAc₂, undergoes extensive processing, including the trimming of mannose residues, to generate a diverse array of mature N-glycan structures, which can be broadly classified as high-mannose, complex, and hybrid types. wikipedia.orgwikipedia.orgthermofisher.com The use of ¹³C-labeled mannose enables detailed analysis of the branching patterns and processing steps involved in generating this diversity. nih.gov

The biosynthesis of N-glycans begins with the assembly of a lipid-linked oligosaccharide (LLO) precursor on a dolichol phosphate (B84403) carrier in the endoplasmic reticulum (ER) membrane. wikipedia.orgmolbiolcell.org This process involves the sequential addition of monosaccharides, including mannose, to form the final Glc₃Man₉GlcNAc₂-P-P-dolichol structure. molbiolcell.org Studies utilizing radiolabeled mannose have shown its rapid incorporation into LLOs. nih.gov For instance, in vitro assays with bovine aorta particulate enzymes demonstrated the incorporation of mannose from GDP-D-[¹⁴C]mannose into LLOs. capes.gov.br Similarly, experiments with mouse brain microsomes using GDP-[2-³H]mannose have been employed to measure LLO synthesis. oup.com The use of this compound allows for a more precise and quantitative tracing of mannose through the LLO synthesis pathway, from its initial incorporation to its transfer to proteins. nih.gov

Table 1: Key Steps in LLO Biosynthesis Involving Mannose

| Step | Location | Donor Molecule | Enzyme Family | Resulting Structure |

| Addition of first 5 mannose residues | Cytosolic face of ER | GDP-Man | Glycosyltransferases | Man₅GlcNAc₂-P-P-dolichol |

| Transmembrane flipping | ER membrane | - | Flippase | Man₅GlcNAc₂-P-P-dolichol (lumenal) |

| Addition of final 4 mannose residues | Lumenal face of ER | Dol-P-Man | Glycosyltransferases | Man₉GlcNAc₂-P-P-dolichol |

This table summarizes the general steps of mannose incorporation into LLOs based on established glycosylation pathways.

Following the transfer of the Glc₃Man₉GlcNAc₂ precursor to a protein, the N-glycan undergoes significant trimming by various glycosidases, primarily mannosidases. wikipedia.orgnih.gov These enzymes remove specific mannose residues in a highly regulated sequence, which is crucial for proper protein folding and for determining the final structure of the N-glycan. nih.govohsu.edumolbiolcell.org Class I α-mannosidases are responsible for trimming α1,2-linked mannose residues to generate the Man₅GlcNAc₂ substrate, which is a precursor for complex N-glycans. oup.com The use of mannosidase inhibitors like kifunensine (B1673639) can block this trimming process, leading to the accumulation of high-mannose structures. molbiolcell.org By labeling with ¹³C-mannose, researchers can precisely track the removal of specific mannose units and quantify the activity of different mannosidases, providing insights into the regulation of glycan processing. nih.gov

Characterization of C-Mannosylation in Protein Folding and Stability with Selectively Labeled this compound

C-mannosylation is a unique post-translational modification where an α-mannose residue is attached to the indole (B1671886) C2 carbon of a tryptophan residue through a C-C bond. nih.gov This modification often occurs within the WXXW/C sequence motif. nih.gov The use of selectively labeled this compound has been pivotal in studying the impact of C-mannosylation on protein structure and function. d-nb.info By incorporating ¹³C-labeled mannose into proteins, detailed NMR studies can be performed to investigate the conformation and dynamics of the C-linked mannose. nih.govd-nb.info

Research on the netrin receptor UNC-5 has shown that C-mannosylation enhances protein stability and promotes proper oxidative folding. nih.gov In the absence of C-mannosylation, UNC-5 thrombospondin type 1 repeats (TSRs) were secreted at lower levels, especially at higher temperatures, and a significant portion exhibited incorrect disulfide bridging. nih.govelifesciences.org In contrast, the C-mannosylated versions showed increased resistance to thermal denaturation. nih.govnih.gov NMR analysis using ¹³C-labeled mannose revealed that the C-mannose sugar puckers interconvert between different states, a flexibility that may be crucial for protein folding and stabilization. d-nb.info

Table 2: Impact of C-Mannosylation on UNC-5 TSRs

| Condition | Observation | Implication | Reference |

| Absence of C-mannosylation | Increased incorrect disulfide bridging | Impaired protein folding | nih.gov |

| Absence of C-mannosylation | Decreased secretion at higher temperatures | Reduced protein stability/folding | nih.govelifesciences.org |

| Presence of C-mannosylation | Higher resistance to thermal denaturation | Increased protein stability | nih.govnih.gov |

| Presence of C-mannosylation | Promoted oxidative folding in vitro | Facilitates correct protein structure formation | nih.gov |

Studies on O-Mannosylation Pathways

O-mannosylation is another critical form of glycosylation initiated in the endoplasmic reticulum, where mannose is transferred from dolichol-phosphate-mannose (Dol-P-Man) to serine or threonine residues of proteins. oup.comnih.gov This initial mannose can be further elongated in the Golgi apparatus to form a variety of glycan structures. oup.comnih.gov In mammals, O-mannosyl glycans are found on proteins such as α-dystroglycan, where they are crucial for its function in connecting the cytoskeleton to the extracellular matrix. oup.com The use of this compound can facilitate the tracing of mannose through the O-mannosylation pathway, from the synthesis of the Dol-P-Man donor to its incorporation and subsequent elongation on target proteins, helping to delineate the enzymes and regulatory steps involved. nih.govjci.org

Contribution of Extracellular this compound to Glycoprotein (B1211001) Synthesis

While it was traditionally assumed that the mannose used for glycosylation is primarily derived from glucose within the cell, studies have shown that extracellular mannose can be a significant source. wikipedia.orgoup.comoup.com Cultured human hepatoma cells, for example, derive a majority of their mannose for glycoprotein biosynthesis from extracellular sources, even in the presence of high glucose concentrations. oup.comoup.com This uptake is facilitated by specific mannose transporters. oup.com By using this compound in cell culture media, researchers can directly trace the contribution of extracellular mannose to the synthesis of various glycoproteins. nih.gov This approach allows for a quantitative analysis of the flux of extracellular mannose into different glycosylation pathways, highlighting its importance as a direct precursor for building complex glycans. nih.govoup.com

Role of this compound in Hexose (B10828440) Metabolism and Interconversion

The metabolic journey of L-(-)-Mannose, particularly when labeled with the stable isotope carbon-13 (¹³C), offers a powerful tool to trace its transformation and integration into central carbon metabolism. This section explores the intricate pathways through which L-(-)-Mannose-¹³C is processed, focusing on its entry into glycolysis and gluconeogenesis, its interplay with other hexoses, and its contribution to other essential metabolic networks.

Tracing Carbon Flux from this compound into Glycolysis and Gluconeogenesis

Upon entering the cell, L-(-)-Mannose-¹³C is phosphorylated by hexokinase to form L-(-)-Mannose-6-phosphate-¹³C. This initial step commits the labeled mannose to intracellular metabolism. The carbon-13 label allows researchers to follow the fate of the mannose backbone as it navigates through various metabolic routes.

A primary route for L-(-)-Mannose-6-phosphate-¹³C is its conversion to fructose-6-phosphate-¹³C, a key intermediate in glycolysis. This conversion is catalyzed by the enzyme phosphomannose isomerase (PMI). Once formed, fructose-6-phosphate-¹³C can proceed down the glycolytic pathway, leading to the formation of labeled pyruvate (B1213749) and lactate. This demonstrates a direct carbon flux from mannose to the energy-generating phase of glycolysis. researchgate.netwikipedia.orgnih.gov

Conversely, the labeled carbons from L-(-)-Mannose-¹³C can also enter the gluconeogenic pathway. wikipedia.orgfrontiersin.org Gluconeogenesis is essentially the reverse of glycolysis and synthesizes glucose from non-carbohydrate precursors. frontiersin.org Intermediates of glycolysis and the TCA cycle, which can be derived from L-(-)-Mannose-¹³C, can be shunted towards glucose synthesis. For instance, labeled oxaloacetate, derived from the TCA cycle, can be converted to phosphoenolpyruvate (B93156) and subsequently flow through the gluconeogenic pathway to produce labeled glucose-6-phosphate. nih.gov The ability to trace the ¹³C label provides clear evidence of mannose's contribution to maintaining glucose homeostasis through gluconeogenesis. nih.gov

Studies in various cell types, including leukemia cells, have shown that mannose can serve as a significant energy source by feeding into glycolysis, particularly when glucose is scarce. nih.govresearchgate.net The expression level of PMI is a critical determinant of how efficiently mannose is channeled into glycolysis. researchgate.net

Interactive Data Table: Key Reactions in L-(-)-Mannose-¹³C Entry into Glycolysis and Gluconeogenesis

| Entry Point/Reaction | Enzyme | Labeled Precursor | Labeled Product | Metabolic Pathway |

| Phosphorylation | Hexokinase | L-(-)-Mannose-¹³C | L-(-)-Mannose-6-phosphate-¹³C | Mannose Metabolism |

| Isomerization | Phosphomannose Isomerase (PMI) | L-(-)-Mannose-6-phosphate-¹³C | Fructose-6-phosphate-¹³C | Glycolysis/Gluconeogenesis |

| Glycolytic Cascade | Various Glycolytic Enzymes | Fructose-6-phosphate-¹³C | Pyruvate-¹³C, Lactate-¹³C | Glycolysis |

| Gluconeogenic Reversal | Various Gluconeogenic Enzymes | Pyruvate-¹³C, Oxaloacetate-¹³C | Glucose-6-phosphate-¹³C | Gluconeogenesis |

Interconversion with D-Glucose and D-Fructose through Phosphomannose Isomerase (MPI) and Other Epimerases

The interconversion between different hexoses is a cornerstone of carbohydrate metabolism, and L-(-)-Mannose-¹³C is no exception. The enzyme phosphomannose isomerase (MPI), also known as mannose-6-phosphate (B13060355) isomerase, plays a pivotal role in this process. biologists.comtandfonline.com MPI catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate (B1210287). wikipedia.orgbiologists.com This reaction is a critical juncture, as it directly links mannose metabolism with that of glucose and fructose (B13574). mdpi.com

By tracing the ¹³C label, it becomes evident that the carbon skeleton of mannose can be incorporated into the fructose pool. Since fructose-6-phosphate is also an intermediate in glucose metabolism (readily interconverted with glucose-6-phosphate by phosphoglucose (B3042753) isomerase), the ¹³C label from L-(-)-Mannose can indirectly appear in glucose-6-phosphate and its downstream products. researchgate.net This highlights a dynamic equilibrium and metabolic flexibility, where the cell can utilize mannose as a precursor for other essential hexoses. doubtnut.comdoubtnut.comroyalsocietypublishing.org

The activity of MPI is crucial; in cells with high MPI expression, mannose is efficiently shunted into glycolysis via fructose-6-phosphate. nih.govresearchgate.net Conversely, in cells with low MPI levels, mannose-6-phosphate can accumulate, which can have various downstream effects, including the inhibition of glycolysis. researchgate.net The reversible nature of the MPI-catalyzed reaction means that fructose-6-phosphate can also be converted back to mannose-6-phosphate, demonstrating the interconnectedness of these sugar phosphate pools. mdpi.com

Contribution to the Pentose (B10789219) Phosphate Pathway (PPP) and Nucleotide Biosynthesis

The pentose phosphate pathway (PPP) is another vital metabolic route that diverges from glycolysis at the level of glucose-6-phosphate. The PPP is responsible for producing NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide biosynthesis. csic.esmdpi.com

Through its conversion to fructose-6-phosphate-¹³C and subsequently to glucose-6-phosphate-¹³C, the carbon atoms from L-(-)-Mannose-¹³C can be funneled into the PPP. The entry of labeled glucose-6-phosphate into the oxidative branch of the PPP leads to the production of labeled ribose-5-phosphate, a key building block for the synthesis of nucleotides like ATP, GTP, CTP, and UTP. csic.es This has been demonstrated in studies on cancer cells, where mannose metabolism was shown to impact the PPP. researchgate.netnih.govnih.gov

Therefore, by tracing L-(-)-Mannose-¹³C, researchers can quantify the contribution of mannose to the de novo synthesis of ribonucleotides and deoxyribonucleotides, which are essential for DNA replication and repair, and RNA synthesis. The flux of labeled carbons through the PPP underscores the role of mannose not just in energy metabolism but also in providing the necessary components for cell growth and proliferation. researchgate.net

Flux into the Tricarboxylic Acid (TCA) Cycle

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, is the central hub of cellular respiration, where acetyl-CoA, derived from carbohydrates, fats, and proteins, is oxidized to generate ATP. creative-proteomics.com The labeled pyruvate-¹³C generated from the glycolysis of L-(-)-Mannose-¹³C can be converted to acetyl-CoA-¹³C by the pyruvate dehydrogenase complex. This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate-¹³C.

As the labeled citrate (B86180) and subsequent intermediates progress through the TCA cycle, the ¹³C atoms are distributed throughout the various cycle intermediates, such as α-ketoglutarate, succinate, fumarate, and malate (B86768). elifesciences.org This has been observed in metabolic flux analyses in various cell types, including leukemia cells, where mannose was shown to be an energy source for the TCA cycle. nih.govresearchgate.net Isotope tracing studies using labeled mannose can thus elucidate the contribution of mannose to mitochondrial respiration and ATP production. elifesciences.org The presence of ¹³C in TCA cycle intermediates provides definitive proof of the complete oxidation of the mannose carbon backbone for energy generation. biorxiv.org

Enzymatic Transformations Involving this compound and its Metabolites

The metabolic fate of L-(-)-Mannose-¹³C is dictated by the kinetics and specificity of the enzymes that act upon it and its phosphorylated derivatives. Understanding these enzymatic transformations is key to comprehending the regulation of mannose metabolism.

Kinetics and Specificity of Mannose Kinase and Phosphomannomutase

Mannose Kinase: The first committed step in intracellular mannose metabolism is its phosphorylation to mannose-6-phosphate. This reaction is primarily catalyzed by hexokinase, which also phosphorylates glucose. However, some organisms possess a specific mannokinase (ATP:D-mannose 6-phosphotransferase). nih.gov Studies on mannokinase from various sources have determined its kinetic parameters. For instance, a mannokinase from a Streptomyces strain exhibited a Km value of 0.33 mM for mannose. nih.gov The efficiency of this initial phosphorylation step is crucial for trapping L-(-)-Mannose-¹³C within the cell and initiating its metabolic journey. The relative affinity of hexokinase for mannose versus glucose can influence the rate at which mannose enters metabolic pathways, especially in the presence of high glucose concentrations. researchgate.netmdpi.com

Phosphomannomutase (PMM): Following phosphorylation, mannose-6-phosphate stands at a metabolic crossroads. One path leads to glycolysis via phosphomannose isomerase, while the other leads to glycosylation pathways, initiated by phosphomannomutase (PMM). PMM catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate. jmb.or.krjst.go.jp This is a key step in the synthesis of GDP-mannose, a precursor for the glycosylation of proteins and lipids. nih.gov

The kinetic properties of PMM are critical in determining the flux of mannose towards glycosylation. Human PMM2, for example, is a key enzyme in N-glycosylation, and mutations in the PMM2 gene lead to congenital disorders of glycosylation (PMM2-CDG). nih.govuniprot.org Studies on PMM from various organisms have revealed its substrate specificity. While its primary substrate is mannose-6-phosphate, some PMM enzymes can also act on glucose-1-phosphate, indicating a degree of substrate promiscuity. jmb.or.kr The relative activities of PMM and phosphomannose isomerase within a cell are key determinants of whether L-(-)-Mannose-¹³C will be primarily used for energy and biosynthesis or for the construction of complex glycans. nih.gov

Interactive Data Table: Kinetic Parameters of Key Mannose Metabolizing Enzymes

| Enzyme | Substrate | Km (mM) | Vmax | Organism/Source |

| Mannokinase | D-Mannose | 0.33 | Not specified | Streptomyces sp. nih.gov |

| Mannokinase | Mg-ATP | 1.1 | Not specified | Streptomyces sp. nih.gov |

| Protein O-mannose kinase | ATP | 0.0041 | Not specified | Human uniprot.org |

| Phosphomannomutase | Mannose-1-phosphate | Not specified | 5.34 units/mg | Escherichia coli (expressed in Lactococcus lactis) jmb.or.kr |

| Phosphomannomutase | Glucose-1-phosphate | Not specified | 3.76 units/mg | Escherichia coli (expressed in Lactococcus lactis) jmb.or.kr |

Mechanism of Action of Phosphomannose Isomerase (MPI) Using ¹³C-Mannose-6-Phosphate

Phosphomannose isomerase (MPI), also known as mannose-6-phosphate isomerase (PMI), is a crucial enzyme that catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P). wikipedia.org This reaction is a key step linking mannose metabolism to glycolysis. The use of ¹³C-labeled substrates, such as ¹³C-Mannose-6-Phosphate, has been instrumental in detailing the enzyme's mechanism.

Studies utilizing ¹³C NMR have helped to confirm the products and intermediates of the MPI-catalyzed reaction. nih.govpnas.org The mechanism is understood to proceed through a cis-enediol intermediate. wikipedia.orgplos.org This process involves the conversion of an aldose (mannose) to a ketose (fructose). For this to occur, the enzyme facilitates the opening of the sugar ring, followed by the isomerization, and subsequent ring closure. wikipedia.org In the isomerization step, a hydrogen is transferred between the C1 and C2 carbons of the sugar. wikipedia.orgnih.gov The use of isotopically labeled substrates allows for the direct observation of these atomic rearrangements, providing strong evidence for the proposed mechanism. While phosphoglucose isomerase (PGI) has a similar function, a key distinction is that PGI can catalyze the conversion of alpha-M6P to beta-M6P, whereas MPI shows high selectivity for the beta anomer of M6P and cannot anomerize it. wikipedia.org

Investigation of Mannosyltransferases and GDP-Mannose Biosynthesis

Guanosine (B1672433) diphosphate-mannose (GDP-mannose) is a critical precursor for the synthesis of many mannosylated glycans and is synthesized from mannose. biorxiv.org The biosynthesis of GDP-mannose involves the conversion of mannose-6-phosphate to mannose-1-phosphate by phosphomannomutase, followed by the reaction of mannose-1-phosphate with guanosine triphosphate (GTP), catalyzed by GDP-mannose pyrophosphorylase (also known as ManC). microbiologyresearch.orgresearchgate.net Labeled ¹³C-mannose is utilized in tracer studies to follow this pathway and investigate the activity of the enzymes involved, particularly mannosyltransferases. mdpi.compnas.org

Mannosyltransferases are enzymes that transfer mannose from GDP-mannose to various acceptor molecules, including proteins and lipids, to form mannoproteins and other essential structures. nih.govplos.org In fungi like Saccharomyces cerevisiae and Candida albicans, these enzymes are responsible for building the complex mannan (B1593421) structures of the cell wall. pnas.orgnih.gov By supplying ¹³C-mannose to cells, researchers can track the incorporation of the labeled carbon into GDP-mannose and subsequently into the final mannosylated products. This allows for the characterization of different mannosyltransferases and their roles in synthesizing specific mannan linkages, such as α-1,2, α-1,3, and α-1,6 linkages. pnas.orgresearchgate.net For instance, studies in Leishmania have utilized GDP-[³H]mannose to assay β-1,2-mannosyltransferases involved in the synthesis of mannogen, a carbohydrate reserve polymer. plos.org

Enzymatic Processing of L-Rhamnose (6-deoxy L-Mannose) with L-(-)-Mannose-¹³C Analogues

L-rhamnose, which is chemically known as 6-deoxy-L-mannose, is a deoxy sugar found in the cell walls of plants and bacteria. nih.gov Its metabolism is initiated by the enzyme L-rhamnose isomerase, which converts L-rhamnose to L-rhamnulose. nih.gov While direct tracing with L-(-)-Mannose-¹³C is not the primary method for studying L-rhamnose itself, the broader enzymatic machinery that processes hexoses can be investigated using mannose analogues. L-rhamnose isomerase exhibits broad substrate specificity and can act on other sugars, including L-mannose and L-lyxose. nih.gov

The synthesis of deoxy sugars often involves complex enzymatic pathways. For example, the biosynthesis of GDP-L-fucose, another deoxy sugar, starts from GDP-D-mannose. researchgate.netoup.com The study of enzymes like transketolases, which can create longer-chain deoxy ketoses from precursors like 6-deoxy-L-mannose, provides insight into the enzymatic logic of deoxy sugar synthesis. mpg.de By using ¹³C-labeled substrates in these enzymatic reactions and analyzing the products with techniques like NMR, researchers can determine the precise stereochemistry and structure of the resulting novel sugar analogues. mpg.de

Tracing Carbon into Specific Biomolecule Sub-pools

The labeled carbon from L-(-)-Mannose-¹³C can be traced as it is incorporated into various classes of biomolecules, providing a quantitative measure of metabolic flux into these sub-pools.

Formation of Nucleotide Sugars (e.g., GDP-Mannose, GDP-Fucose from Mannose Precursors)

Mannose is a precursor for several critical nucleotide sugars. As detailed previously, mannose is readily converted to mannose-6-phosphate and then to mannose-1-phosphate, which reacts with GTP to form GDP-mannose. microbiologyresearch.org This GDP-mannose pool is a central hub.

A significant pathway branching from GDP-mannose is the de novo synthesis of GDP-fucose. rupress.org This conversion is a multi-step process catalyzed by two key enzymes: GDP-mannose 4,6-dehydratase (GMDS) and GDP-fucose synthetase (GFUS). researchgate.netrupress.org GMDS first converts GDP-mannose into the intermediate GDP-4-keto-6-deoxymannose. oup.com Subsequently, GFUS catalyzes both the epimerization and reduction of this intermediate to yield the final product, GDP-L-fucose. researchgate.net

Isotope tracing studies using ¹³C-labeled mannose and glucose have been crucial in dissecting the relative contributions of different precursors to the GDP-fucose pool. rupress.orgnih.gov These studies have shown that while glucose can also be converted to GDP-fucose (via fructose-6-phosphate and mannose-6-phosphate), mannose is a more efficient precursor for fucosylation. nih.govresearchgate.net The use of stable isotopes combined with mass spectrometry or NMR allows for precise quantification of the labeled carbon flow from mannose into both the GDP-mannose and GDP-fucose pools. researchgate.netbiorxiv.org

| Enzyme | Abbreviation | Reaction Catalyzed | Pathway |

|---|---|---|---|

| Phosphomannomutase | PMM / ManB | Mannose-6-phosphate ⇌ Mannose-1-phosphate | GDP-Mannose Biosynthesis microbiologyresearch.org |

| GDP-mannose pyrophosphorylase | GMP / ManC | Mannose-1-phosphate + GTP → GDP-mannose + PPi | GDP-Mannose Biosynthesis microbiologyresearch.org |

| GDP-mannose 4,6-dehydratase | GMDS | GDP-mannose → GDP-4-keto-6-deoxymannose | GDP-Fucose Biosynthesis researchgate.netrupress.org |

| GDP-fucose synthetase | GFUS / FX | GDP-4-keto-6-deoxymannose → GDP-L-fucose | GDP-Fucose Biosynthesis researchgate.netrupress.org |

Incorporation into Polysaccharides (e.g., Fungal Cell Wall Components)

The fungal cell wall is a complex and dynamic structure composed primarily of polysaccharides like chitin, glucans, and mannans. nih.govasm.org Mannans, which are polymers of mannose, are particularly important components of the outer cell wall layer in many fungi, including pathogenic species like Candida albicans and Cryptococcus neoformans. nih.goveinsteinmed.edu These mannans are often attached to proteins to form mannoproteins, which are crucial for cell wall integrity, adhesion, and interaction with the host immune system. nih.govoup.com

The donor for mannan synthesis is GDP-mannose. asm.org By growing fungi in a medium containing ¹³C-labeled mannose, researchers can effectively trace the incorporation of mannose into the cell wall polysaccharides. einsteinmed.edu Solid-state NMR spectroscopy is a particularly powerful technique for analyzing the structure of intact cell walls. Studies on C. neoformans using 1-¹³C-mannose have shown that the mannose is directly incorporated into cell wall polysaccharides as a β-pyranose moiety. einsteinmed.edu This direct incorporation, without significant metabolic scrambling, confirms mannose's role as a primary building block for these structures. einsteinmed.edu This contrasts with glucose, which is often broken down and its carbons used for various metabolic needs before being incorporated into polysaccharides. einsteinmed.edu These tracing experiments allow for the detailed characterization of the different mannan structures, including the α-1,6-linked backbone and the α-1,2- and α-1,3-linked side chains, and the enzymes responsible for their synthesis. asm.org

| Component | Description | Key Mannose Linkages | Function |

|---|---|---|---|

| N-linked mannan | Highly branched polysaccharide attached to asparagine residues of proteins. nih.gov Consists of an inner core and an outer chain. pnas.org | α-1,6-mannose backbone; α-1,2- and α-1,3-mannose side chains. pnas.orgasm.org | Cell wall structure, immune recognition. plos.org |

| O-linked mannan | Shorter, linear chains of mannose attached to serine or threonine residues of proteins. nih.gov | Typically α-1,2 and α-1,3 linkages. plos.org | Protein modification, cell wall flexibility. |

| Glycosylphosphatidylinositol (GPI) anchors | Lipid anchors that attach proteins to the cell membrane, containing a mannose core. nih.gov | Various α-linked mannose residues. | Protein anchoring to the cell wall. nih.gov |

| Phospholipomannan (PLM) | A mannosylated phosphoinositol ceramide lipid. nih.gov | Includes β-mannose units. nih.gov | Cell wall stress response. nih.gov |

Application of L Mannose 13c in Defined Biological Systems Research

In Vitro Cell Culture Models for Metabolic Pathway Elucidation

In vitro cell culture provides a controlled environment to study cellular metabolism in detail. The use of 13C-labeled mannose in these systems has been instrumental in dissecting the metabolic fate of this sugar and its derivatives in a variety of engineered and native cell types.

Yeast, particularly Saccharomyces cerevisiae, is a workhorse for metabolic engineering and the production of therapeutic proteins. annualreviews.orgnih.gov However, its native glycosylation pathway produces high-mannose structures that can be immunogenic or otherwise unsuitable for therapeutic applications in humans. nih.govresearchgate.net To address this, researchers have engineered yeast strains by deleting key genes involved in the hyper-mannosylation process. nih.govresearchgate.net